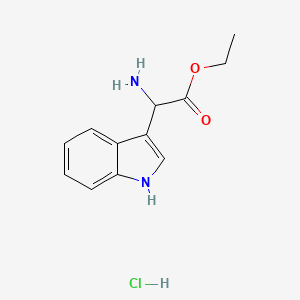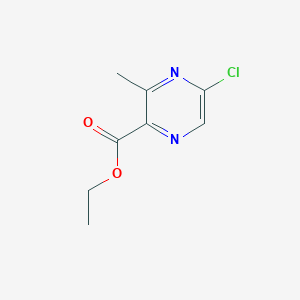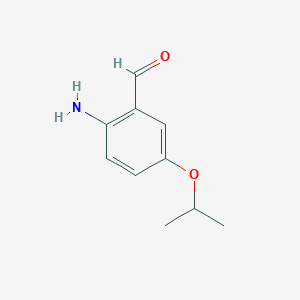
2-Amino-5-isopropoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropoxybenzaldehyde typically involves the reaction of 2-nitro-5-isopropoxybenzaldehyde with reducing agents. One common method includes the use of iron powder and hydrochloric acid in ethanol, followed by the addition of bromine to achieve the desired product . Another method involves the catalytic hydrogenation of 2-nitro-5-isopropoxybenzaldehyde using palladium on carbon as a catalyst .
Industrial Production Methods
For industrial-scale production, the use of metal catalysts such as palladium-charcoal and skeletal nickel is preferred due to their efficiency and ability to produce high-purity products. The process involves hydrogenation reduction followed by crystallization using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as the Mannich reaction, to form β-amino-carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder, palladium on carbon, and hydrogen gas are commonly used.
Substitution: Formaldehyde and primary or secondary amines are used in the Mannich reaction.
Major Products
The major products formed from these reactions include carboxylic acids, β-amino-carbonyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-5-isopropoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylate drugs used in the treatment of bacterial infections.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-iodobenzoic acid
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-1H-benzimidazol-5-ol
Uniqueness
2-Amino-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-amino-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,11H2,1-2H3 |
Clave InChI |
CFKRNSOAWONHNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


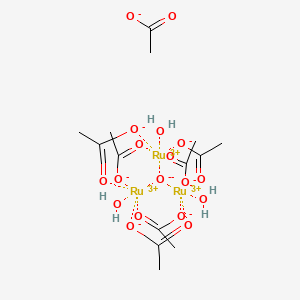

![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

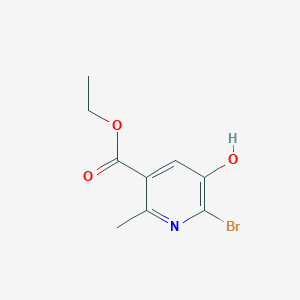
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
